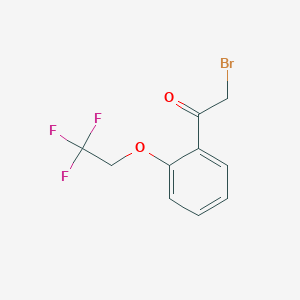

2-(2,2,2-Trifluoroethoxy)phenacyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2,2-Trifluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a phenacyl bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2,2-Trifluoroethoxy)phenacyl bromide can be synthesized through the bromination of acetophenone derivatives. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)phenacyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenacyl bromide moiety can be substituted by nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)phenacyl bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenacyl bromide involves its interaction with molecular targets through various chemical reactions. The trifluoroethoxy group can enhance the compound’s reactivity and stability, while the phenacyl bromide moiety can participate in nucleophilic substitution reactions . These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Phenacyl Bromide: A related compound with a similar structure but without the trifluoroethoxy group.

2,2,2-Trifluoroethanol: A compound that shares the trifluoroethoxy group but lacks the phenacyl bromide moiety.

Uniqueness

2-(2,2,2-Trifluoroethoxy)phenacyl bromide is unique due to the presence of both the trifluoroethoxy group and the phenacyl bromide moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

2-(2,2,2-Trifluoroethoxy)phenacyl bromide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the lipophilicity and electronic properties of the molecule, which can influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H10BrF3O

- Molecular Weight : 305.1 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The trifluoroethyl group can facilitate binding to enzyme active sites through hydrophobic interactions and hydrogen bonding. This has been observed in studies where similar compounds demonstrated significant inhibitory effects on enzymes like α-glucosidase and urease, suggesting that this compound may exhibit similar properties .

- Anti-inflammatory Activity : Compounds containing halogenated groups have shown promise in reducing pro-inflammatory cytokines and mediators. The presence of the trifluoromethyl group may enhance this effect by stabilizing interactions with inflammatory pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with trifluoroethyl substitutions. For instance, derivatives similar to this compound have exhibited notable activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 4-8 µg/mL .

Anti-cancer Potential

Research indicates that phenacyl bromides can act as effective cytotoxic agents against various cancer cell lines. The mechanism often involves induction of apoptosis through modulation of signaling pathways such as NF-kB and MAPK pathways . Specifically, compounds with trifluoromethyl groups have shown enhanced activity due to their ability to alter the electronic properties of the aromatic system, thus improving binding affinity to target proteins involved in cancer progression.

Case Studies

-

Study on Enzyme Inhibition :

A study evaluating the inhibitory effects of fluorinated phenacyl derivatives found that compounds with a trifluoromethyl group demonstrated IC50 values significantly lower than their non-fluorinated counterparts. For instance, a derivative exhibited an IC50 of 22.30 ± 0.80 µM against α-glucosidase compared to 5.30 ± 0.30 µM for standard inhibitors like acarbose . -

Antimicrobial Efficacy :

In another study focusing on antimicrobial activity, derivatives were tested against Acinetobacter baumannii, a critical pathogen on the WHO priority list. The results indicated that compounds with the trifluoroethoxy modification had MIC values as low as 8 µg/mL, demonstrating significant potential for treating infections caused by resistant strains .

Comparative Analysis

| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| 2-(Trifluoroethoxy)phenacyl bromide | Antimicrobial | 8 | - |

| Acarbose | Enzyme Inhibition | - | 5.30 ± 0.30 |

| Related Phenacyl Derivative | Enzyme Inhibition | - | 22.30 ± 0.80 |

Properties

Molecular Formula |

C10H8BrF3O2 |

|---|---|

Molecular Weight |

297.07 g/mol |

IUPAC Name |

2-bromo-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone |

InChI |

InChI=1S/C10H8BrF3O2/c11-5-8(15)7-3-1-2-4-9(7)16-6-10(12,13)14/h1-4H,5-6H2 |

InChI Key |

CXAGDMAWPGYDMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)OCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.